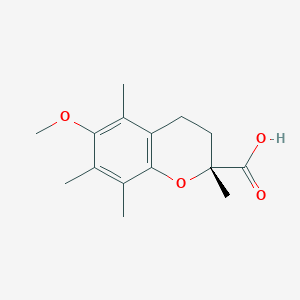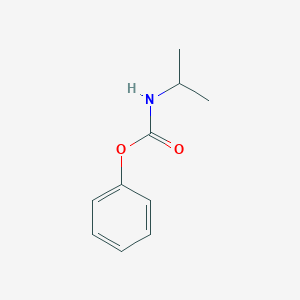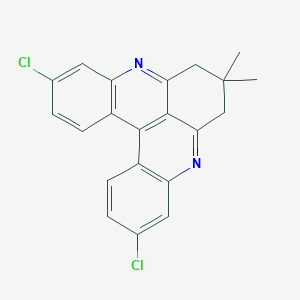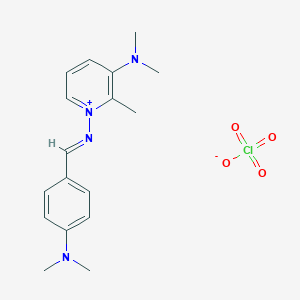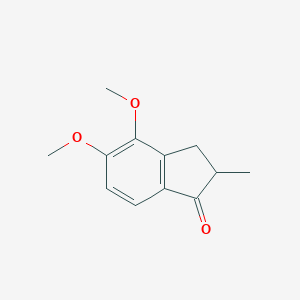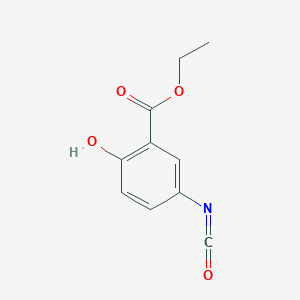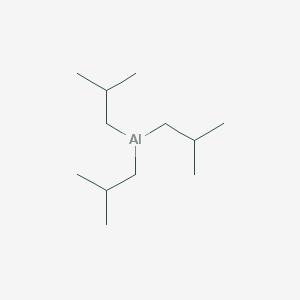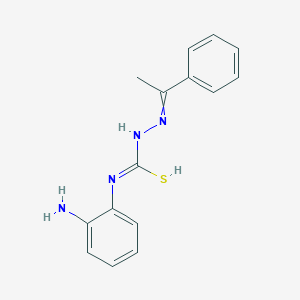
(1E)-1-Phenylethanone N-(2-aminophenyl)thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-Phenylethanone N-(2-aminophenyl)thiosemicarbazone, also known as Phenylthiosemicarbazone (PTSC), is a thiosemicarbazone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTSC has been shown to exhibit a broad range of biological activities, including antitumor, antiviral, antibacterial, and antifungal properties.
作用機序
The mechanism of action of PTSC is not fully understood. However, it has been suggested that PTSC exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. PTSC has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and is a target for many chemotherapeutic agents. In addition, PTSC has been shown to inhibit the replication of HSV-1 and HSV-2 by interfering with the viral DNA synthesis.
生化学的および生理学的効果
PTSC has been shown to exhibit a broad range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of topoisomerase II, and inhibit the replication of HSV-1 and HSV-2. PTSC has also been shown to possess antioxidant activity and to protect against oxidative stress-induced damage.
実験室実験の利点と制限
One advantage of PTSC is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. Another advantage is its relatively simple synthesis method. However, one limitation of PTSC is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on PTSC. One area of interest is the development of PTSC derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of PTSC, which could lead to the development of more effective therapeutic agents. Additionally, the potential use of PTSC as a radioprotective agent warrants further investigation.
合成法
PTSC can be synthesized by the reaction of phenyl isothiocyanate with thiosemicarbazide in the presence of a base. The resulting product is then reacted with (1E)-1-Phenylethanone in the presence of an acid catalyst to yield PTSC. The reaction scheme is shown below:
科学的研究の応用
PTSC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, prostate, and colon cancer. PTSC has also been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as antibacterial and antifungal activity. Additionally, PTSC has been studied for its potential use as a radioprotective agent.
特性
CAS番号 |
132856-24-7 |
|---|---|
製品名 |
(1E)-1-Phenylethanone N-(2-aminophenyl)thiosemicarbazone |
分子式 |
C15H16N4S |
分子量 |
284.4 g/mol |
IUPAC名 |
1-(2-aminophenyl)-3-(1-phenylethylideneamino)thiourea |
InChI |
InChI=1S/C15H16N4S/c1-11(12-7-3-2-4-8-12)18-19-15(20)17-14-10-6-5-9-13(14)16/h2-10H,16H2,1H3,(H2,17,19,20) |
InChIキー |
BMVBWEMQPBYLMI-UHFFFAOYSA-N |
異性体SMILES |
CC(=NNC(=NC1=CC=CC=C1N)S)C2=CC=CC=C2 |
SMILES |
CC(=NNC(=S)NC1=CC=CC=C1N)C2=CC=CC=C2 |
正規SMILES |
CC(=NNC(=NC1=CC=CC=C1N)S)C2=CC=CC=C2 |
同義語 |
(1E)-1-Phenylethanone N-(2-aminophenyl)thiosemicarbazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



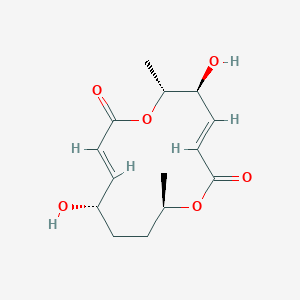
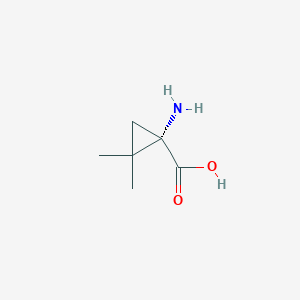
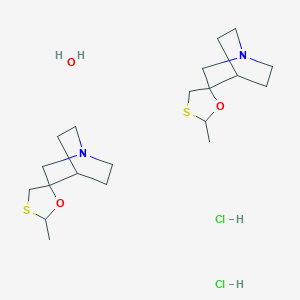
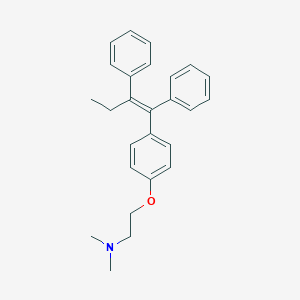
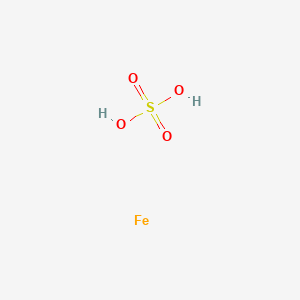
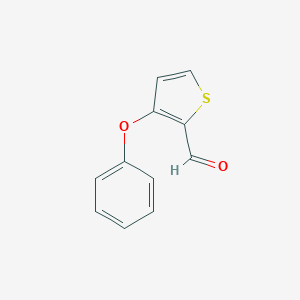
![6,10-Dithiaspiro[4.5]decan-2-ol](/img/structure/B140719.png)
